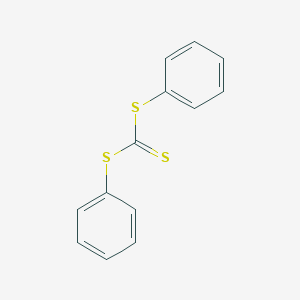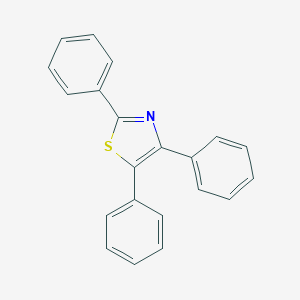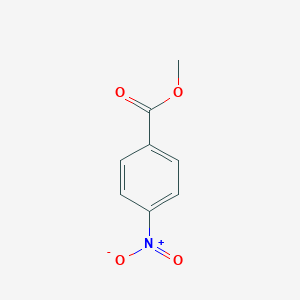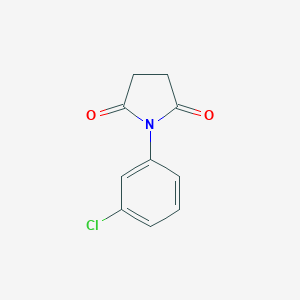
1-(3-Chlorophenyl)pyrrolidine-2,5-dione
Übersicht
Beschreibung
1-(3-Chlorophenyl)pyrrolidine-2,5-dione is a chemical compound with a five-membered pyrrolidine ring. This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular weight of 209.63 .
Molecular Structure Analysis
The pyrrolidine ring in 1-(3-Chlorophenyl)pyrrolidine-2,5-dione is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space. The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Physical And Chemical Properties Analysis
The compound has a melting point range of 126-131°C . Other physical and chemical properties specific to 1-(3-Chlorophenyl)pyrrolidine-2,5-dione are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Application in Medicinal Chemistry and Drug Discovery
Summary of the Application
The pyrrolidine-2,5-dione ring, which is a part of the “1-(3-Chlorophenyl)pyrrolidine-2,5-dione” molecule, is considered as a pharmacophore for many active compounds in the central nervous system . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Methods of Application or Experimental Procedures
The pyrrolidine-2,5-dione ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized using preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Application in Anticonvulsant and Antinociceptive Activity
Summary of the Application
A series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant and analgesic agents .
Methods of Application or Experimental Procedures
The compounds were evaluated in acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests .
Results or Outcomes Obtained
The most active substance, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed more beneficial ED50 and protective index values than the reference drug—valproic acid . It also showed promising results in the formalin model of tonic pain .
Application in Carbonic Anhydrase Inhibitors
Methods of Application or Experimental Procedures
The compounds were synthesized and then tested for their inhibitory activity on the CA isoenzymes .
Results or Outcomes Obtained
The compounds showed promising results as carbonic anhydrase inhibitors .
Application in Neuropathic Pain Management
Summary of the Application
Anticonvulsant drugs are often effective in neuropathic pain management . A series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have shown promising results in this area .
Methods of Application or Experimental Procedures
The compounds were tested for their antinociceptive activity in the formalin model of tonic pain . The affinity for the voltage-gated sodium and calcium channels, as well as GABA A and TRPV1 receptors, was determined .
Results or Outcomes Obtained
The most active compound showed more beneficial ED 50 and protective index values than the reference drug—valproic acid . It also showed no significant cytotoxic effect .
Application in Antiepileptic Drugs
Summary of the Application
Pyrrolidine-2,5-dione derivatives, such as ethosuximide, are used in absence seizure epilepsy .
Methods of Application or Experimental Procedures
Ethosuximide, a pyrrolidine-2,5-dione derivative, acts by blocking T-type calcium channels .
Results or Outcomes Obtained
Ethosuximide has been used effectively in the management of absence seizure epilepsy .
Zukünftige Richtungen
Pyrrolidine derivatives, including 1-(3-Chlorophenyl)pyrrolidine-2,5-dione, have potential applications in the treatment of human diseases. Future research could focus on the design of new pyrrolidine compounds with different biological profiles . Additionally, the anticonvulsant and antinociceptive activities of similar compounds have been investigated, suggesting potential future directions for 1-(3-Chlorophenyl)pyrrolidine-2,5-dione .
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLHBSYWLCUPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165467 | |
| Record name | 2,5-Piperidinedione, 1-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)pyrrolidine-2,5-dione | |
CAS RN |
15386-99-9 | |
| Record name | 2,5-Piperidinedione, 1-(3-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015386999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Piperidinedione, 1-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-CHLOROPHENYL)-SUCCINIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



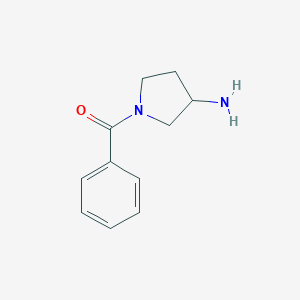
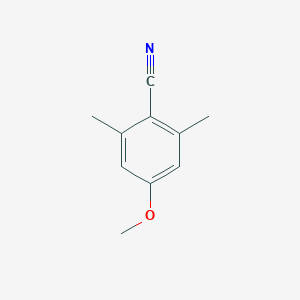
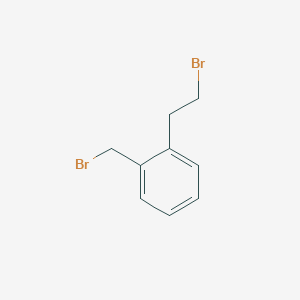
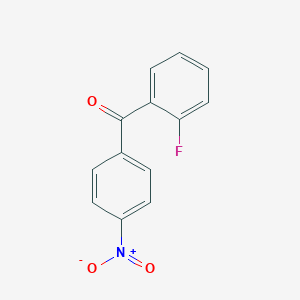
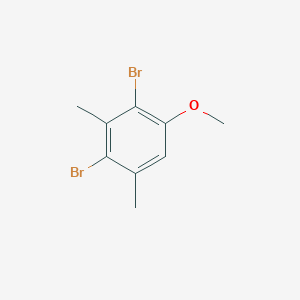
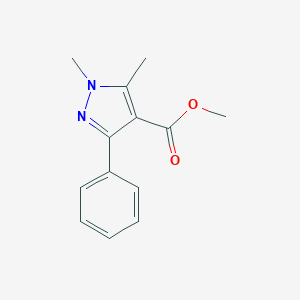
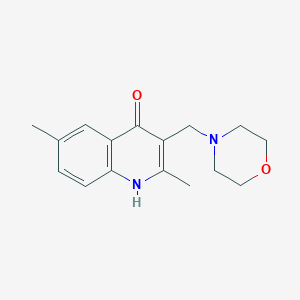
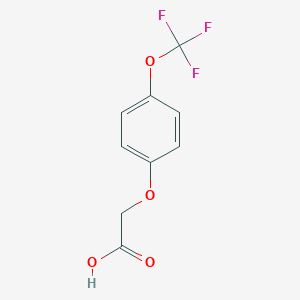
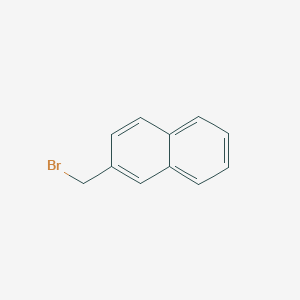
![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B188766.png)
![Methyl 2-[(ethoxycarbonyl)amino]benzoate](/img/structure/B188768.png)
